N-Hydroxy-N-(4-methylphenyl)urea
Description
N-Hydroxy-N-(4-methylphenyl)urea is a urea derivative characterized by a hydroxy (-OH) group attached to one nitrogen atom and a 4-methylphenyl (p-tolyl) group attached to the adjacent nitrogen. Its molecular structure (C₈H₁₀N₂O₂) features a urea backbone (NH–CO–NH) with substituents that influence its physicochemical and biological properties.
Properties
CAS No. |
33108-69-9 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-hydroxy-1-(4-methylphenyl)urea |
InChI |
InChI=1S/C8H10N2O2/c1-6-2-4-7(5-3-6)10(12)8(9)11/h2-5,12H,1H3,(H2,9,11) |
InChI Key |
CQRLSPHZAITAOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-N-(4-methylphenyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions involve mixing the amine with potassium isocyanate in water, followed by simple filtration or routine extraction procedures .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . This method, while effective, is not environmentally friendly or safe due to the use of phosgene .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted urea derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Hydroxy-N-(4-methylphenyl)urea has several scientific research applications:
Mechanism of Action
The mechanism by which N-Hydroxy-N-(4-methylphenyl)urea exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The 4-methylphenyl group can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations :
- Hydroxy vs.
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylphenyl group (electron-donating) contrasts with nitro () or sulfonyl () substituents, which are electron-withdrawing. This difference impacts reactivity; electron-donating groups stabilize intermediates in nucleophilic reactions, while electron-withdrawing groups enhance electrophilic character .
Spectroscopic and Physical Properties
- NMR Data : N,N′-Bis[2-(4-methylphenyl)ethyl]urea () shows aromatic protons at 7.10–7.70 ppm and methyl groups at 2.31 ppm . The hydroxy group in this compound would likely produce a broad peak near 5–6 ppm (OH) and deshielded NH signals .
- Thermal Stability : Methanesulfonyl-substituted ureas () exhibit high thermal stability (>200°C), while hydroxy groups may reduce decomposition temperatures due to hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
